molecular formula C14H30O5S B10800105 2-Dodecoxyethyl hydrogen sulfate CAS No. 50602-06-7

2-Dodecoxyethyl hydrogen sulfate

Cat. No.: B10800105
CAS No.: 50602-06-7
M. Wt: 310.45 g/mol
InChI Key: QTDIEDOANJISNP-UHFFFAOYSA-N
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Description

. This compound is characterized by its amphiphilic nature, which makes it useful in various applications, particularly in the field of surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-dodecoxyethyl hydrogen sulfate typically involves the sulfation of dodecyl alcohol with sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester . The general reaction can be represented as follows:

[ \text{C}{12}\text{H}{25}\text{OH} + \text{SO}3 \rightarrow \text{C}{12}\text{H}_{25}\text{OSO}_3\text{H} ]

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors where dodecyl alcohol is continuously fed into the reactor along with sulfur trioxide. The reaction mixture is then neutralized with a base such as sodium hydroxide to produce the sodium salt of the sulfate ester, which is more stable and easier to handle .

Chemical Reactions Analysis

Types of Reactions: 2-Dodecoxyethyl hydrogen sulfate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can react with nucleophiles such as amines and alcohols to form corresponding substituted products .

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Conditions: Mild to moderate temperatures, typically in the range of 25-50°C

Major Products: The major products formed from these reactions are typically the substituted derivatives of the original sulfate ester. For example, reaction with an amine would yield an alkylammonium sulfate .

Mechanism of Action

The mechanism of action of 2-dodecoxyethyl hydrogen sulfate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances . This property is particularly useful in applications such as emulsification and solubilization.

Properties

CAS No.

50602-06-7

Molecular Formula

C14H30O5S

Molecular Weight

310.45 g/mol

IUPAC Name

2-dodecoxyethyl hydrogen sulfate

InChI

InChI=1S/C14H30O5S/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H,15,16,17)

InChI Key

QTDIEDOANJISNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)O

Related CAS

26183-44-8
26183-44-8 (Parent)

Origin of Product

United States

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